Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate
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Overview
Description
Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate is a complex organic compound with the molecular formula C20H20ClNO5S and a molecular weight of 421.89 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate typically involves multiple steps. One common method includes the reaction of 1-(4-amino-2-methylbenzoyl)-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research. the general principles of organic synthesis, such as maintaining reaction conditions and using high-purity reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate is used extensively in scientific research, particularly in the fields of:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving enzyme inhibition and protein binding.
Medicine: As a model compound for drug development and pharmacological studies.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that alter their activity. This can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- Tolvaptan Impurity 18
- Tolvaptan Impurity 13
- 5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester
Uniqueness
Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate is unique due to its specific structural features, such as the chloro and ethoxycarbonyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for specialized research applications .
Properties
Molecular Formula |
C20H20ClNO5S |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
ethyl 7-chloro-1-(4-methylphenyl)sulfonyl-5-oxo-3,4-dihydro-2H-1-benzazepine-4-carboxylate |
InChI |
InChI=1S/C20H20ClNO5S/c1-3-27-20(24)16-10-11-22(18-9-6-14(21)12-17(18)19(16)23)28(25,26)15-7-4-13(2)5-8-15/h4-9,12,16H,3,10-11H2,1-2H3 |
InChI Key |
JCSQLIDJOVIORL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(C2=C(C1=O)C=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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